1-(3,4,5-trimethoxyphenyl)-1H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C10H12N4O3/c1-15-8-4-7(14-6-11-12-13-14)5-9(16-2)10(8)17-3/h4-6H,1-3H3 |
InChI Key |
UJSCCEXRAYMZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=NN=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3,4,5 Trimethoxyphenyl 1h Tetrazole and Its Derivatization
Direct and Convergent Synthetic Routes to the 1-(3,4,5-Trimethoxyphenyl)-1H-tetrazole Core
The construction of the this compound scaffold can be achieved through several effective synthetic routes, including palladium-catalyzed cross-coupling, multicomponent reactions, and protocols enhanced by microwave irradiation or specialized catalysts.
Palladium-Catalyzed Cross-Coupling Strategies for N1-Arylation
Palladium-catalyzed N-arylation, a cornerstone of modern synthetic chemistry, represents a powerful method for the synthesis of N-aryl heterocycles, including 1-substituted tetrazoles. This approach involves the coupling of a pre-formed tetrazole ring with an aryl halide or triflate. For the synthesis of this compound, this would entail the reaction of 1H-tetrazole with a suitable 3,4,5-trimethoxyphenyl electrophile, such as 1-bromo-3,4,5-trimethoxybenzene or 1-iodo-3,4,5-trimethoxybenzene.
The reaction is typically mediated by a palladium catalyst, often in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphines like Xantphos being effective in promoting the C-N bond formation. A base is required to deprotonate the N-H of the tetrazole ring, facilitating its entry into the catalytic cycle. Common bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). While this method has been successfully applied to the N-arylation of various nitrogen-containing heterocycles, including tetrazol-5-amines researchgate.net, its application to the parent 1H-tetrazole for the synthesis of specific 1-aryl derivatives is a well-established strategy. The reaction conditions are generally mild, offering good functional group tolerance. researchgate.netresearchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of N-H Heterocycles This table presents generalized conditions applicable for the synthesis of 1-aryl-1H-tetrazoles based on established protocols for similar N-H heterocycles.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | p-xylene | 125 | 61-64 | beilstein-journals.org |
| Pd₂(dba)₃ | Biaryl phosphine ligands | K₃PO₄ | Toluene | 100 | ~90 | nih.gov |
| Pd/keYPhos | keYPhos | K₃PO₄ | t-BuOH/H₂O | 100 | High | rsc.org |
One-Pot Multicomponent Cycloaddition Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules from simple starting materials in a single synthetic operation. nih.gov For the synthesis of this compound, a highly convergent MCR involves the reaction of 3,4,5-trimethoxyaniline (B125895), an orthoformate such as triethyl orthoformate, and sodium azide (B81097). nih.govorganic-chemistry.org This method directly constructs the N1-arylated tetrazole ring system without the need to pre-form the tetrazole heterocycle.
The reaction is often facilitated by a catalyst. For instance, ytterbium(III) triflate (Yb(OTf)₃) has been reported to effectively catalyze this transformation for a range of substituted anilines, affording 1-substituted-1H-tetrazoles in good yields. organic-chemistry.org More recently, novel heterogeneous nanocatalysts have been developed that promote this reaction under mild, aqueous conditions, enhancing the green profile of the synthesis. nih.gov The reaction proceeds through the formation of an amide acetal (B89532) intermediate from the aniline (B41778) and orthoformate, which then reacts with the azide to cyclize into the tetrazole ring. nih.gov This strategy is highly modular, allowing for the synthesis of a diverse library of 1-aryl-1H-tetrazoles by simply varying the starting aniline. nih.govnih.gov
Table 2: Synthesis of 1-Aryl-1H-Tetrazoles via Three-Component Reaction of Anilines, Triethyl Orthoformate, and Sodium Azide
| Aniline Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| 4-Cl | Yb(OTf)₃ (10 mol%) | None | 100 | 2 | 89 | organic-chemistry.org |
| 4-Me | Yb(OTf)₃ (10 mol%) | None | 100 | 2 | 92 | organic-chemistry.org |
| 2-Me | Yb(OTf)₃ (10 mol%) | None | 100 | 2 | 86 | organic-chemistry.org |
| Unsubstituted | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | H₂O | 40 | 0.75 | 97 | nih.gov |
| 4-OMe | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | H₂O | 40 | 1 | 95 | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. ijfans.orglew.roijpsjournal.com The application of microwave energy can significantly accelerate the synthesis of tetrazole derivatives, including the formation of the this compound core.
Both the [3+2] cycloaddition of nitriles with azides and the one-pot multicomponent synthesis of 1-aryl tetrazoles can be enhanced by microwave assistance. tandfonline.comaip.orgthieme-connect.com For example, the synthesis of 5-substituted-1H-tetrazoles via a one-pot, three-component reaction of aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide has been shown to proceed efficiently under microwave irradiation in water, often completing in minutes rather than hours. tandfonline.com Similarly, microwave heating can be applied to the three-component synthesis of 1-aryl tetrazoles from anilines, providing a rapid and efficient entry to the target compound. bohrium.com The advantages of this non-classical heating method are attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tetrazole Derivatives
| Reaction Type | Conditions (Conventional) | Yield (Conv.) | Conditions (Microwave) | Yield (MW) | Ref |
| Pyrazole-tetrazole amide synthesis | Reflux, 8 h | 68% | 150 W, 8 min | 86% | bohrium.com |
| [3+2] Cycloaddition (Thiourea + NaN₃) | N/A | N/A | Solvent-free, Cu(I) | High | aip.org |
| 3-Component (Aldehyde + NH₂OH·HCl + NaN₃) | Reflux, 4 h | 85% | 400 W, 10 min | 94% | tandfonline.com |
Catalyst-Mediated Approaches
The synthesis of this compound can be significantly improved through the use of advanced catalytic systems, including noble metal nanoparticles and organocatalysts. These catalysts offer benefits such as high efficiency, mild reaction conditions, and, in the case of heterogeneous catalysts, ease of recovery and recyclability. nih.gov
Noble metal nanoparticles, particularly those based on silver (Ag) and copper (Cu), have been developed as highly active heterogeneous catalysts for the one-pot, three-component synthesis of 1-substituted tetrazoles. nih.govacs.orgnih.gov For instance, silver nanoparticles supported on sodium borosilicate glass (ASBN) have been shown to catalyze the reaction between various aryl amines, sodium azide, and triethyl orthoformate under solvent-free conditions, producing 1-aryl tetrazoles in high yields. acs.org Similarly, copper-based magnetic nanoparticles have been employed, allowing for simple catalyst separation using an external magnet and reuse over multiple cycles without significant loss of activity. nih.govacs.org These nanocatalysts often feature a high surface-area-to-volume ratio, which contributes to their enhanced catalytic performance. While less common for this specific transformation, organocatalysis also presents a viable, metal-free alternative for activating substrates in cycloaddition reactions. nih.gov
Table 4: Nanoparticle-Catalyzed Synthesis of 1-Aryl-1H-Tetrazoles
| Catalyst | Starting Amine | Conditions | Time | Yield (%) | Ref |
| Ag/sodium borosilicate (ASBN) | 4-Chloroaniline | 120 °C, solvent-free | 3 h | 92 | acs.orgnih.gov |
| Ag/sodium borosilicate (ASBN) | 4-Methoxyaniline | 120 °C, solvent-free | 3.5 h | 89 | acs.orgnih.gov |
| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 4-Chloroaniline | 40 °C, H₂O | 1.5 h | 94 | nih.gov |
| CuFe₂O₄@agar@Cu₂O | 4-Nitroaniline | 80 °C, EtOH/H₂O | 2 h | 94 | acs.org |
Selective Functionalization and Derivatization at the Tetrazole Ring
Once the this compound core is synthesized, further molecular complexity can be introduced through selective functionalization of the tetrazole ring itself.
C-5 Functionalization Reactions and Regioselectivity
The C-5 position of the 1-substituted tetrazole ring is the primary site for functionalization due to the relative acidity of the C5-H proton, making it susceptible to deprotonation followed by reaction with an electrophile. nih.gov Modern methods, particularly palladium-catalyzed direct C-H activation, have become the state-of-the-art for introducing aryl or alkenyl groups at this position with high regioselectivity. nih.govresearchgate.netrsc.org
The direct C-H arylation of 1-substituted tetrazoles involves the reaction with an aryl halide in the presence of a palladium catalyst. A co-catalyst, such as copper(I) iodide (CuI), is often essential for the reaction to proceed efficiently. nih.gov The presence of a phosphine ligand was found to be critical to stabilize the intermediate tetrazolyl-Pd(II) species and prevent its fragmentation. nih.gov This methodology allows for the direct coupling of the C-5 position of the tetrazole ring with a variety of aryl bromides, tolerating a wide range of functional groups and avoiding the pre-functionalization steps required in traditional cross-coupling reactions. researchgate.net The regioselectivity is excellent for the C-5 position, as it is the most electronically activated site for C-H palladation in the 1-substituted tetrazole ring system. researchgate.netrsc.org
Table 5: Palladium-Catalyzed Direct C-H Arylation at C-5 of 1-Substituted Tetrazoles
| 1-Substituent | Aryl Halide | Catalyst System | Base | Conditions | Yield (%) | Ref |
| Benzyl | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | Dioxane, 100 °C, 12 h | 99 | nih.gov |
| Benzyl | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | Dioxane, 100 °C, 12 h | 95 | nih.gov |
| Phenyl | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ / CuI | Cs₂CO₃ | Dioxane, 100 °C, 24 h | 70 | nih.gov |
| 1-Phenylethyl | 4-Bromoacetophenone | Pd(OAc)₂ / Cu(OTf)₂ | K₂CO₃ | DMF, 120 °C, 24 h | 85 | researchgate.net |
Introduction of Diverse Chemical Moieties at the 5-Position (e.g., aryl, heteroaryl substituents)
The functionalization of the 5-position of the this compound core is crucial for modulating its physicochemical and biological properties. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have emerged as powerful tools for forging carbon-carbon bonds at this position, enabling the introduction of a wide array of aryl and heteroaryl substituents.
Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. For instance, a versatile and efficient one-step procedure can be employed, starting from readily available precursors. nih.gov While not exclusively detailing the 1-(3,4,5-trimethoxyphenyl) moiety, the general methodology is highly applicable. A common strategy involves the synthesis of a 5-halo-1-aryltetrazole intermediate, which can then participate in cross-coupling reactions. For example, 1-aryl-5-bromotetrazoles can be synthesized and subsequently coupled with various arylboronic acids via the Suzuki cross-coupling reaction to yield 1,5-diaryltetrazoles. nih.gov This method's flexibility allows for the introduction of a diverse range of substituted aryl groups at the 5-position.
The synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has been achieved through a multi-step process that highlights the construction of a complex substituent at the 5-position. nih.gov This involves the initial formation of an ethyl 1-aryl-1H-tetrazole-5-carboxylate intermediate, which is then reacted with an appropriate arylpiperazine. nih.gov This approach demonstrates the feasibility of introducing more complex, biologically relevant moieties.
The Ugi-azide reaction, a multicomponent reaction, provides a convergent and efficient route to 1,5-disubstituted tetrazoles. scielo.org.mxbeilstein-journals.org This one-pot process combines an amine, an aldehyde or ketone, an isocyanide, and an azide source to rapidly assemble the tetrazole core with substituents at both the 1- and 5-positions. By selecting 3,4,5-trimethoxyaniline as the amine component, this reaction can be tailored for the synthesis of the target scaffold with diverse functionalities at the 5-position, depending on the choice of the other reactants.
Below is a table summarizing various synthetic approaches for the derivatization of the tetrazole 5-position.
| Methodology | Key Reactants | Advantages | Reference |
|---|---|---|---|
| Suzuki Cross-Coupling | 1-Aryl-5-bromotetrazole, Arylboronic acid | High functional group tolerance, readily available starting materials. | nih.gov |
| Multi-step Synthesis | Ethyl 1-aryl-1H-tetrazole-5-carboxylate, Arylpiperazine | Allows for the introduction of complex functional groups. | nih.gov |
| Ugi-Azide Reaction | Amine, Aldehyde/Ketone, Isocyanide, Azide | High atom economy, convergent synthesis, rapid assembly of complex molecules. | scielo.org.mxbeilstein-journals.org |
Strategies for Accessing N2- and N4-Substituted Analogues of this compound
The alkylation of the tetrazole ring presents a challenge in regioselectivity, as substitution can occur at the N2, N3, and N4 positions, with N2 and N3 being degenerate in 1-substituted tetrazoles. The synthesis of N2- and N4-substituted analogues of this compound is of interest for exploring the structure-activity relationships of this scaffold.
Alkylation of 5-substituted 1H-tetrazoles typically yields a mixture of 1,5- and 2,5-disubstituted isomers. rsc.org However, methods have been developed to achieve preferential formation of the 2,5-disubstituted product. One such method involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. organic-chemistry.org This approach has been shown to favor the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org
Recent advances have focused on site-selective cross-coupling reactions to achieve N2-arylation. One reported method describes the cross-coupling of the N2-position of tetrazoles with indoles. rsc.org This reaction proceeds through an in situ-generated N2-iodotetrazole intermediate, which is crucial for both activating the indole (B1671886) and achieving N2-selectivity. rsc.org While this specific example involves indoles, the underlying principle of activating the N2 position could potentially be adapted for other coupling partners.
For the synthesis of 2,5-disubstituted tetrazoles, one-pot sequential reactions of aryldiazonium salts with amidines, followed by treatment with iodine/potassium iodide under basic conditions, have been developed. acs.org This method offers mild reaction conditions and short reaction times.
It is important to note that direct N4-alkylation of a pre-formed 1-substituted tetrazole is not a feasible strategy, as the N4 position is part of the aromatic system and lacks a lone pair for direct electrophilic attack. Accessing analogues with substitution at what would be the N4 position would require a different synthetic approach, potentially involving the construction of the tetrazole ring from a precursor already bearing the desired substituent pattern.
The table below outlines strategies for achieving regioselective N-substitution on the tetrazole ring.
| Target Position | Methodology | Key Features | Reference |
|---|---|---|---|
| N2-Alkylation | Diazotization of aliphatic amines | Preferential formation of the 2,5-disubstituted isomer. | organic-chemistry.org |
| N2-Arylation | Site-selective cross-coupling with indoles | Involves an N2-iodotetrazole intermediate. | rsc.org |
| N2-Arylation | One-pot reaction with aryldiazonium salts and amidines | Mild conditions and short reaction times. | acs.org |
Green Chemistry Principles in the Synthesis of this compound Scaffolds
The application of green chemistry principles to the synthesis of tetrazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of solvent-free or aqueous reaction conditions and the development of recyclable catalytic systems.
Solvent-Free and Aqueous Reaction Conditions
Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Multicomponent reactions, such as the one used to produce 1,5-disubstituted tetrazoles from Baylis-Hillman acetates, trimethylsilyl (B98337) azide, and arylnitriles, have been successfully carried out under solvent-free conditions. nih.gov This approach not only reduces waste but can also lead to improved reaction rates and easier product isolation. Another solvent-free method for preparing 1,5-fused tetrazoles involves the simple grinding of a cyclic ketone with sodium azide in the presence of aluminum chloride. researchgate.net
Aqueous synthesis is another key tenet of green chemistry. The Ugi-azide four-component reaction for the synthesis of 1,5-disubstituted tetrazoles has been successfully performed in water using a catalyst that forms a hydrophobic micellar reaction site. mdpi.com This method provides a greener alternative to traditional organic solvents. Multicomponent reactions for the synthesis of 5-substituted 1H-tetrazoles using various aldehydes, hydroxylamine hydrochloride, and sodium azide have also been efficiently conducted in water. researchgate.net
Recyclable Catalytic Systems
Several studies have reported the use of copper(II) complexes immobilized on magnetic nanoparticles as recyclable catalysts for the synthesis of N-containing heterocycles, including tetrazoles. nih.goviau.ir For example, a novel magnetic nanocatalyst, [ZrFe₂O₄@SiO₂@GLYMO-oPD-Cu(II)], has been shown to be highly efficient in promoting the synthesis of 5-substituted 1H-tetrazoles. nih.gov This catalyst demonstrated excellent stability and reusability over multiple catalytic cycles with minimal copper leaching. nih.gov Another example is the use of Fe₃O₄@SiO₂-(CH₂)₃-Pyridine-2-(1H)-tetrazole-Cu(II) as a recyclable magnetic nanocatalyst. iau.ir
Cobalt-nickel nanoparticles supported on magnetic mesoporous hollow spheres have also been developed as an effective and recyclable catalyst for the synthesis of tetrazoles from aromatic nitriles and sodium azide. nih.gov These catalytic systems offer a green and economically viable route to tetrazole synthesis.
The table below summarizes green chemistry approaches applicable to the synthesis of tetrazole scaffolds.
| Green Chemistry Principle | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free Conditions | Multicomponent reaction of Baylis-Hillman acetates | Eliminates organic solvents, potential for improved reaction rates. | nih.gov |
| Solvent-Free Conditions | Grinding of cyclic ketones with sodium azide | Simple, rapid, and avoids bulk solvents. | researchgate.net |
| Aqueous Synthesis | Ugi-azide four-component reaction in micelles | Uses water as a benign solvent. | mdpi.com |
| Recyclable Catalysis | Copper(II) complexes on magnetic nanoparticles | Easy catalyst separation and reuse, minimal metal leaching. | nih.goviau.ir |
| Recyclable Catalysis | Co-Ni nanoparticles on magnetic mesoporous spheres | High catalytic activity and excellent recyclability. | nih.gov |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms
Thermal and Photochemical Reactivity of the Tetrazole Ring in 1-(3,4,5-Trimethoxyphenyl)-1H-tetrazole Derivatives
The tetrazole ring is characterized by its propensity to undergo ring-cleavage reactions upon exposure to heat or ultraviolet radiation, typically involving the extrusion of a molecule of dinitrogen (N₂). This process generates highly reactive intermediates that can subsequently rearrange, cyclize, or react with other species.
Thermal decomposition is a hallmark of tetrazole chemistry. For 1,5-disubstituted tetrazoles, including derivatives of this compound, the primary thermal decomposition pathway involves the elimination of molecular nitrogen. Studies on analogous 1-aryl-1H-tetrazoles have shown that this decomposition is an exothermic process that occurs at temperatures typically ranging from 190–240 °C. researchgate.net The main outcome of this retro-[2+3] cycloaddition is the formation of an aryl isonitrile and dinitrogen. researchgate.net
Another significant pathway, particularly relevant under flash vacuum pyrolysis (FVP) conditions or microwave irradiation, involves the formation of an imidoyl nitrene intermediate following nitrogen extrusion. researchgate.net This highly reactive nitrene can then undergo subsequent intramolecular reactions. For instance, if a suitable C-H bond is available on a tethered substituent, the nitrene can insert into it, leading to the formation of new fused heterocyclic systems, such as benzo mdpi.comscispace.comthieno[2,3-d]imidazoles. researchgate.net The general mechanism for the thermal decomposition of 1-aryl tetrazoles can thus be summarized as two competing pathways originating from the initial N₂ extrusion.
Table 1: Thermal Decomposition Data for Selected 1-Aryl-1H-Tetrazole Analogs
| Compound | Decomposition Peak Temperature (DTA, °C) | Heat of Decomposition (DSC, J/g) | Primary Products |
| 1-phenyl-1H-tetrazole | 218 | -1384 | Phenyl isonitrile, N₂ |
| 1-(4-chlorophenyl)-1H-tetrazole | 191 | -1087 | 4-chlorophenyl isonitrile, N₂ |
| 1-(4-methoxyphenyl)-1H-tetrazole | 204 | -1154 | 4-methoxyphenyl isonitrile, N₂ |
| 1-(4-nitrophenyl)-1H-tetrazole | 213 | -1925 | 4-nitrophenyl isonitrile, N₂ |
Data sourced from experimental studies on phenyl tetrazoles. researchgate.net
Upon irradiation with ultraviolet (UV) light, typically at a wavelength of 254 nm, 1-aryl-1H-tetrazole derivatives undergo facile photoextrusion of molecular nitrogen. nih.govmdpi.com This photochemical process is a cornerstone of their reactivity, generating highly energetic and reactive intermediates that are pivotal in synthetic applications. nih.gov
One key intermediate formed upon photolysis is a nitrile imine. nih.gov This species is a 1,3-dipole that can undergo cycloaddition reactions with available dipolarophiles like alkenes. However, in the absence of a trapping agent, the nitrile imine can react with various nucleophiles present in the system. nih.gov
Alternatively, the photoextrusion of nitrogen can lead to the formation of a triplet biradical or nitrene intermediate. researchgate.netnih.govmdpi.com These intermediates are responsible for a variety of intramolecular rearrangements and cyclizations. For example, the photolysis of certain biaryltetrazoles in acidic media has been shown to produce fused heterocyclic systems like 9H-pyrimido[4,5-b]indoles in excellent yields. nih.gov The proposed mechanism involves the formation of a nitrene which then undergoes an intramolecular insertion reaction. nih.gov Similarly, photolysis of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines as the primary photoproduct. nih.gov These transformations highlight the utility of the tetrazole scaffold as a photolabile precursor for constructing complex molecular architectures.
Electrophilic and Nucleophilic Reactions of the Tetrazole and Trimethoxyphenyl Moieties
The this compound scaffold possesses two distinct regions for electrophilic and nucleophilic reactions: the electron-rich trimethoxyphenyl ring and the electron-deficient tetrazole ring.
The trimethoxyphenyl moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the three methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho positions (C2 and C6 of the phenyl ring), as the para position is blocked by the tetrazole substituent. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily at these positions under mild conditions.
Conversely, the tetrazole ring is generally considered to be electron-deficient and is therefore resistant to electrophilic attack. However, the nitrogen atoms of the ring, particularly N3 and N4, possess lone pairs of electrons and can act as nucleophilic centers or hydrogen bond acceptors. nih.govacs.org This property is crucial for the compound's interaction with other molecules and its role in forming supramolecular structures. While direct nucleophilic attack on the ring carbons is uncommon in 1,5-disubstituted tetrazoles, functional groups attached to the C5 position can be susceptible to nucleophilic substitution or modification.
Formation of Complex Chemical Architectures Incorporating the this compound Scaffold
The this compound framework serves as a valuable building block in the synthesis of more elaborate molecules, leveraging both the stability of the scaffold and the reactivity of its constituent parts.
A direct application of this scaffold is seen in its use as a key intermediate for the synthesis of novel microtubule destabilizers. nih.gov In this context, ethyl this compound-5-carboxylate, a close derivative of the title compound, is reacted with various arylpiperazines. The reaction, mediated by trimethylaluminium, involves the nucleophilic attack of the piperazine (B1678402) amine on the ester carbonyl group, forming a stable amide bond and yielding complex 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles. nih.gov This demonstrates the utility of the tetrazole as a stable core for linking different molecular fragments.
Furthermore, the inherent reactivity of the tetrazole ring itself can be harnessed to build complex fused-ring systems. As discussed in the context of thermal reactivity (Section 3.1.1), the thermolysis of 1-aryl-1H-tetrazoles can generate imidoyl nitrene intermediates. researchgate.net These intermediates can undergo intramolecular C-H insertion or electrocyclization reactions to forge new rings. This strategy allows the transformation of the simple tetrazole precursor into more rigid, polycyclic architectures, effectively using the tetrazole as a reactive synthon for heterocyclic synthesis. researchgate.net This dual role as both a stable scaffold and a reactive precursor makes the this compound moiety a versatile component in medicinal and materials chemistry.
Advanced Spectroscopic and Structural Elucidation of 1 3,4,5 Trimethoxyphenyl 1h Tetrazole Derivatives
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a critical tool for elucidating the structure of novel compounds by providing exact mass measurements, which in turn allows for the determination of elemental composition and the analysis of fragmentation patterns. When subjected to ionization, typically through electron impact (EI), the 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole molecule undergoes a series of predictable fragmentation events, offering insights into its structural stability and bonding.
The initial event in the mass spectrometer is the formation of the molecular ion ([M]•+). chemguide.co.uk This ion is often unstable and undergoes subsequent fragmentation to produce a series of smaller, more stable charged particles. chemguide.co.uk For this compound, the most characteristic fragmentation pathway involves the retro [3+2] cycloaddition reaction of the tetrazole ring, leading to the expulsion of a neutral nitrogen molecule (N₂). This is a common fragmentation for tetrazole derivatives due to the thermodynamic stability of dinitrogen. nih.govresearchgate.net This loss results in a significant fragment ion corresponding to [M-28]•+.
Further fragmentation can occur within the trimethoxyphenyl substituent or at the bond connecting the phenyl ring to the tetrazole moiety. Cleavage of the C-N bond between the phenyl ring and the tetrazole ring can lead to the formation of a trimethoxyphenyl cation. Additionally, the methoxy (B1213986) groups are susceptible to fragmentation, typically involving the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion or the loss of formaldehyde (B43269) (CH₂O) to yield an [M-30]•+ fragment. The analysis of these fragmentation pathways is crucial for confirming the molecular structure.
The fragmentation pathways of tetrazoles in electron impact mass spectrometry (EI-MS) are significantly influenced by the electronic effects of their substituents. nih.gov The trimethoxy substitution on the phenyl ring, being electron-donating, can influence the stability of the resulting fragment ions and thus the preferred fragmentation routes.
Table 1: Proposed HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| [M]•+ | [C₁₀H₁₂N₄O₃]•+ | 236.0899 | Molecular Ion |
| [M-N₂]•+ | [C₁₀H₁₂N₂O₃]•+ | 208.0842 | Loss of dinitrogen from the tetrazole ring |
| [M-N₂-CH₃]⁺ | [C₉H₉N₂O₃]⁺ | 193.0608 | Subsequent loss of a methyl radical from a methoxy group |
| [C₉H₁₁O₃]⁺ | [C₉H₁₁O₃]⁺ | 167.0703 | Cleavage of the C-N bond, forming the trimethoxyphenyl cation |
| [M-N₃]⁺ | [C₁₀H₁₂NO₃]⁺ | 194.0790 | Loss of an azide (B81097) radical from the tetrazole ring |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to be relatively simple. The two protons on the trimethoxyphenyl ring (H-2' and H-6') are chemically equivalent and would appear as a singlet. The nine protons of the three methoxy groups would appear as two distinct singlets: one for the two equivalent methoxy groups at positions 3' and 5' (six protons) and another for the methoxy group at position 4' (three protons). nih.gov The proton attached to the C-5 carbon of the tetrazole ring (H-5) would appear as a singlet in the downfield region, typically around 9.0-9.9 ppm. acgpubs.org
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the tetrazole ring (C-5) is expected to resonate in the range of δ 141–157 ppm. acs.org The carbons of the trimethoxyphenyl ring would have chemical shifts influenced by the oxygen substituents.
Multi-dimensional NMR techniques are used to confirm these assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the phenyl ring (C-2' and C-6') and the methoxy carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the two ring systems. Long-range correlations would be observed between the aromatic protons (H-2', H-6') and the carbons of the tetrazole ring (specifically C-5), confirming the N-1 substitution pattern. Correlations would also be seen between the methoxy protons and their respective aromatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom Number | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 5 | 9.86 | 144.1 |
| 1' | - | 133.3 |
| 2', 6' | 7.10 | 105.5 |
| 3', 5' | - | 153.8 |
| 4' | - | 139.2 |
| 3', 5'-OCH₃ | 3.86 | 56.5 |
| 4'-OCH₃ | 3.70 | 60.6 |
Table 3: Key Expected HMBC Correlations
| Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |
| H-5 | C-1' | Proximity of tetrazole proton to the phenyl ring linkage carbon. |
| H-2', H-6' | C-5, C-1', C-3', C-4', C-5' | Confirms N-1 linkage between the phenyl and tetrazole rings. |
| 3', 5'-OCH₃ | C-3', C-5' | Assigns the methoxy groups to their respective carbons. |
| 4'-OCH₃ | C-4' | Assigns the methoxy group to its respective carbon. |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound is not detailed in the provided search results, its solid-state conformation can be predicted based on analyses of similar tetrazole derivatives. growingscience.com
The molecule would consist of two planar ring systems: the tetrazole ring and the phenyl ring. A key conformational feature is the dihedral angle between these two rings. Due to some steric hindrance between the ortho positions, the rings are not expected to be perfectly coplanar.
The crystal packing would be dominated by weak intermolecular interactions, as there are no strong hydrogen bond donors like N-H in the molecule. rsc.org The primary forces directing the three-dimensional arrangement are likely to be:
C-H···N interactions: The aromatic C-H bonds of the trimethoxyphenyl ring can act as weak hydrogen bond donors to the lone pairs on the nitrogen atoms of the tetrazole ring of an adjacent molecule.
C-H···O interactions: The aromatic and methoxy C-H bonds can also interact with the oxygen atoms of the methoxy groups on neighboring molecules.
These noncovalent interactions play a pivotal role in determining the solid-state properties of the compound. acs.org
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~14.0 |
| β (°) | ~105 |
| Z | 4 |
| Dihedral Angle (Ring-Ring) | 40-60° |
Table 5: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···N | C-H (Aromatic) | N (Tetrazole ring) | 2.4 - 2.8 |
| C-H···O | C-H (Aromatic/Methoxy) | O (Methoxy group) | 2.5 - 2.9 |
| π-π stacking | Phenyl Ring Centroid | Phenyl Ring Centroid (adjacent molecule) | 3.5 - 4.0 |
Theoretical and Computational Chemistry Studies of 1 3,4,5 Trimethoxyphenyl 1h Tetrazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of the 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole molecule. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
| Parameter | Description | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; higher energy suggests greater nucleophilicity. taylorandfrancis.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; lower energy suggests greater electrophilicity. taylorandfrancis.com |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its noncovalent interaction patterns. dtic.mil The MEP map is color-coded to represent different potential values on the electron density surface. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP analysis would likely show:
Negative Potential: Concentrated around the nitrogen atoms of the tetrazole ring, particularly N3 and N4, due to their lone pairs of electrons. researchgate.netnih.gov These sites represent the most probable locations for interactions with electrophiles or for forming hydrogen bonds. nih.gov The oxygen atoms of the methoxy (B1213986) groups on the phenyl ring would also exhibit negative potential. dtic.mil
Positive Potential: Located around the hydrogen atoms of the molecule.
Neutral/Weakly Negative Potential: Associated with the aromatic rings.
This detailed charge map helps in understanding how the molecule interacts with other molecules, receptors, or solvents. elixirpublishers.com
Molecular Dynamics and Conformational Analysis of the this compound Framework
The three-dimensional structure and flexibility of the this compound framework are critical to its function. Conformational analysis, often performed using molecular mechanics (MM) or DFT calculations, aims to identify the most stable (lowest energy) conformations of the molecule. mdpi.comcwu.edu
A key structural feature of this molecule is the single bond connecting the tetrazole and trimethoxyphenyl rings. Rotation around this C-N bond dictates the relative orientation of the two ring systems. Computational studies would explore the potential energy surface associated with this rotation to identify energy minima and rotational barriers. It is expected that the molecule is not perfectly planar due to steric hindrance between the rings, a phenomenon observed in the crystal structures of similar multi-ring heterocyclic compounds. nih.gov Molecular dynamics (MD) simulations can further investigate the molecule's behavior over time, providing insights into its flexibility and the accessible conformations in different environments, such as in solution. hse.ru
Computational Insights into Reaction Mechanisms and Transition States of its Synthesis and Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of tetrazole derivatives. uc.pt The most common route to 1-substituted tetrazoles is the [3+2] cycloaddition reaction between an organic azide (B81097) and a nitrile or isocyanide. nih.govrug.nl
For the synthesis of this compound, a likely pathway involves the reaction of 5-azido-1,2,3-trimethoxybenzene with an appropriate C1 synthon. DFT calculations can be employed to model this reaction by:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier for the reaction, which provides information about the reaction rate.
Investigating Regioselectivity: Explaining why the reaction yields the 1-substituted tetrazole isomer rather than other possible isomers. The regioselectivity can often be explained through the analysis of frontier molecular orbitals of the reactants. nih.gov
These computational studies provide a detailed, step-by-step view of the bond-forming processes, offering insights that are often difficult to obtain through experimental means alone. uc.ptnih.gov
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can accurately predict various spectroscopic properties of molecules from first principles. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds like this compound. materialsciencejournal.org
Vibrational Spectroscopy (IR): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to assign specific absorption bands to the corresponding molecular vibrations, such as C-H stretches, C=N stretches within the tetrazole ring, and C-O stretches of the methoxy groups. materialsciencejournal.orgnih.gov
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is particularly useful for assigning signals in complex molecules and confirming the connectivity of atoms. For example, calculations could predict the distinct chemical shifts for the protons of the phenyl ring, the tetrazole ring, and the methoxy groups, which can then be matched to an experimental spectrum. nih.govrsc.org
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. elixirpublishers.com This provides insight into the electronic structure and the nature of the orbitals involved in the electronic transitions.
| Spectroscopic Technique | Predicted Properties | Computational Method |
| Infrared (IR) | Vibrational frequencies and intensities | DFT |
| NMR | ¹H and ¹³C chemical shifts | DFT (GIAO method) |
| UV-Visible | Electronic transition energies (λmax) | Time-Dependent DFT (TD-DFT) |
Investigations into Molecular Interactions with Biological Macromolecules Mechanism Focused, Excluding Efficacy/safety
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions (e.g., tubulin binding site)
Molecular docking studies have been instrumental in elucidating the binding mode of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole and its analogs within the colchicine (B1669291) binding site of tubulin. mdpi.comnih.gov This binding site is located at the interface between the α- and β-tubulin subunits. nih.gov
Key Interactions:
Hydrophobic Interactions: The 3,4,5-trimethoxyphenyl (TMP) ring of these compounds typically occupies a hydrophobic pocket within the β-tubulin subunit. nih.gov
Hydrogen Bonding: Hydrogen bonds often form between the ligand and specific amino acid residues in the binding site. For instance, in some analogs, a hydrogen bond is observed between an oxygen atom of a methoxy (B1213986) group and the thiol group of Cys241 in the β-chain. mdpi.com In other related tetrazole derivatives, hydrogen bonding has been noted with residues such as Asnβ258 and Lysβ352. nih.gov
Binding Conformation: Docking studies help to predict the active binding conformation of these inhibitors, guiding the design of more potent derivatives. nih.gov For example, the orientation of the TMP moiety is considered a critical factor for maximizing potency. cardiff.ac.uk
Interactive Data Table: Predicted Interactions from Docking Studies
| Compound Class | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| This compound analogs | Cys241 | Hydrogen Bond | mdpi.com |
| 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Asnβ258, Lysβ352, Alaβ317 | Hydrogen Bond | nih.govnih.gov |
Biophysical Characterization of Macromolecular Binding (e.g., tubulin polymerization inhibition in vitro)
Biophysical assays provide direct evidence of the interaction between this compound derivatives and tubulin, confirming the predictions from molecular modeling. A primary method for this characterization is the in vitro tubulin polymerization assay.
Tubulin Polymerization Inhibition:
Compounds containing the 1-(3,4,5-trimethoxyphenyl) moiety have been shown to be potent inhibitors of tubulin polymerization. nih.govnih.gov
The inhibitory activity is often quantified by an IC50 value, which represents the concentration of the compound required to inhibit tubulin polymerization by 50%.
For example, certain triazole-based derivatives with a TMP group exhibit tubulin polymerization inhibition with IC50 values in the micromolar range, comparable to the well-known inhibitor Combretastatin (B1194345) A-4 (CA-4). nih.gov
Structure-activity relationship (SAR) studies have demonstrated that the 3,4,5-trimethoxy substitution on the A-ring is a critical feature for high potency in inhibiting tubulin assembly. nih.gov
Interactive Data Table: In Vitro Tubulin Polymerization Inhibition
| Compound Type | Reported IC50 Values | Reference |
|---|---|---|
| Triazole-based derivatives with TMP | Similar to CA-4 | nih.gov |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d] mdpi.comnih.govnih.govtriazoles | Potent inhibition demonstrated | nih.gov |
Structure-Mechanism Relationships for Molecular Target Modulation (e.g., conformational changes induced upon binding)
The binding of this compound and related compounds to the colchicine site on tubulin can induce conformational changes in the protein, which in turn disrupts its function.
Disruption of Microtubule Dynamics: By binding to tubulin, these inhibitors prevent the polymerization of tubulin dimers into microtubules. mdpi.comnih.gov This disruption of the dynamic equilibrium between tubulin and microtubules is a key aspect of their mechanism of action.
Structural Requirements for Activity: The 3,4,5-trimethoxyphenyl group is a recurring and essential motif for potent tubulin inhibition. nih.govmdpi.comcardiff.ac.uk The substitution pattern on other parts of the molecule can also significantly influence activity. For instance, the nature and position of substituents on other aromatic rings can enhance or diminish the inhibitory effect. mdpi.com
Mimicking Natural Ligands: Many synthetic inhibitors, including those with a tetrazole core, are designed to mimic the binding of natural products like colchicine and combretastatin A-4, which also feature a TMP moiety. nih.govresearchgate.net
Probing Cellular Processes at a Molecular Level (e.g., disruption of microtubule dynamics, cell cycle arrest mechanisms in controlled experiments)
The molecular interaction of this compound derivatives with tubulin translates into observable effects at the cellular level.
Disruption of Microtubule Network: In controlled cellular experiments, treatment with these compounds leads to a significant disruption of the microtubule network. nih.govresearchgate.netresearchgate.net This can be visualized using immunofluorescence microscopy. researchgate.net The disruption of microtubules affects numerous cellular functions, including cell shape, motility, and intracellular transport. nih.govresearchgate.net
Cell Cycle Arrest: A primary consequence of microtubule disruption is the arrest of the cell cycle in the G2/M phase. mdpi.comnih.govresearchgate.netresearchgate.net This is because functional microtubules are essential for the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis. researchgate.net The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest.
Induction of Apoptosis: Prolonged arrest in the G2/M phase can ultimately trigger apoptosis, or programmed cell death. nih.govnih.gov
Interactive Data Table: Cellular Effects of TMP-Containing Tubulin Inhibitors
| Cellular Process | Observation | Reference |
|---|---|---|
| Microtubule Dynamics | Significant disruption of the microtubule network | nih.govresearchgate.netresearchgate.net |
| Cell Cycle | Arrest in the G2/M phase | mdpi.comnih.govresearchgate.netresearchgate.net |
Applications of 1 3,4,5 Trimethoxyphenyl 1h Tetrazole in Broader Chemical Sciences
Role as a Chemical Precursor and Building Block in Complex Organic Synthesis
Tetrazole derivatives are recognized as versatile building blocks in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development. beilstein-journals.org The tetrazole ring can serve as a bioisostere for the carboxylic acid group, offering similar acidity and planar geometry but with improved metabolic stability and lipophilicity. beilstein-journals.org This makes tetrazole-containing compounds valuable in the design of new therapeutic agents.
While direct examples of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole as a precursor are not prominent in the literature, the general synthetic utility of tetrazoles is well-established. They can be incorporated into larger molecular scaffolds through various chemical transformations. beilstein-journals.org For instance, novel strategies involve the use of diversely protected tetrazole aldehydes as versatile building blocks in multicomponent reactions, facilitating the creation of complex, drug-like molecules. beilstein-journals.org Given this context, this compound could potentially be functionalized to serve as a key intermediate in the synthesis of novel compounds with applications in pharmaceuticals and materials science. The trimethoxyphenyl group can also influence the reactivity and solubility of the molecule, which are important considerations in synthetic chemistry.
Potential as a Ligand in Coordination Chemistry and Catalysis
The tetrazole ring, with its four nitrogen atoms, possesses excellent coordination capabilities, making tetrazole derivatives valuable ligands in coordination chemistry. core.ac.uk These compounds can form stable complexes with a variety of metal ions, leading to the construction of coordination polymers and other complex structures. core.ac.uk The nitrogen atoms of the tetrazole ring can act as donor sites, bridging metal centers to create diverse architectures with interesting magnetic, optical, and catalytic properties.
Although specific coordination complexes of this compound are not detailed in available research, the broader family of 1-substituted tetrazoles has been shown to act as effective ligands. For example, 1-substituted tetrazoles have been used to synthesize coordination compounds with various transition metals. The nature of the substituent on the tetrazole ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and properties of the resulting metal complex. The electron-donating nature of the trimethoxyphenyl group in this compound could enhance the electron density on the tetrazole ring, potentially strengthening its coordination to metal centers and influencing the catalytic activity of the resulting complexes.
| Ligand Type | Metal Ion(s) | Resulting Structure/Application |
| 1-Substituted Tetrazoles | Various transition metals | Coordination polymers, potential catalysts |
| Anilido-pyrazolate ligands | Aluminum | Catalysts for ring-opening polymerization |
| Schiff base-ligands | Palladium | Catalysts for Mizoroki–Heck C-C coupling reactions |
Development in Materials Science (e.g., as components in functional materials, energetic materials)
The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make its derivatives attractive for the development of energetic materials. researchgate.net These compounds can release a large amount of energy upon decomposition, making them suitable for use in explosives and propellants. researchgate.net The incorporation of different substituents onto the tetrazole ring allows for the tuning of properties such as density, thermal stability, and sensitivity.
While there is no specific information on this compound as an energetic material, the general principles of energetic material design suggest that the trimethoxyphenyl group would likely decrease its energetic performance due to the increase in carbon and hydrogen content relative to nitrogen. However, tetrazole derivatives are also being explored for applications in other functional materials. mdpi.com Their thermal stability and ability to coordinate with metals make them potential components in the design of functional polymers and metal-organic frameworks (MOFs) with applications in areas such as gas storage and separation. The specific properties of this compound would need to be experimentally determined to assess its suitability for such applications.
| Material Class | Key Property | Potential Application |
| Energetic Materials | High nitrogen content, positive enthalpy of formation | Explosives, propellants |
| Functional Polymers | Thermal stability, coordination ability | Gas storage, separation |
| Metal-Organic Frameworks | Porosity, catalytic sites | Catalysis, sensing |
Contribution to Corrosion Inhibition Studies (within the broader class of tetrazoles)
Tetrazole derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the nitrogen atoms of the tetrazole ring, which can donate lone pair electrons to the vacant d-orbitals of the metal atoms.
Specific experimental studies on the corrosion inhibition properties of this compound are lacking. However, research on a closely related isomer, 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in a 1 M HCl solution. semnan.ac.ir In that study, the compound exhibited up to 90% inhibition efficiency at a concentration of 300 ppm. semnan.ac.ir The adsorption of the inhibitor on the steel surface was found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer. semnan.ac.ir
Theoretical studies using Density Functional Theory (DFT) on other tetrazole derivatives have shown that the presence of electron-donating groups on the phenyl ring can enhance the corrosion inhibition efficiency. researchgate.net The three methoxy (B1213986) groups (-OCH3) in the 3,4,5-trimethoxyphenyl substituent are strong electron-donating groups. Therefore, it can be inferred that this compound would likely exhibit significant corrosion inhibition properties. The electron-donating groups would increase the electron density on the tetrazole ring, facilitating a stronger adsorption onto the metal surface and thereby providing better protection against corrosion.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |
| 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole | Mild Steel | 1 M HCl | Up to 90% at 300 ppm | Langmuir |
Future Perspectives and Emerging Research Directions for 1 3,4,5 Trimethoxyphenyl 1h Tetrazole
Design and Synthesis of Novel, Structurally Diverse Analogues
The exploration of the chemical space around the 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole core is a primary avenue for future research. The design and synthesis of new analogues are critical for establishing structure-activity relationships (SAR) and optimizing the compound's properties for specific applications, be it in pharmacology or materials science.
Key strategies for generating structural diversity are expected to include:
Modification of the Phenyl Ring: Systematic alteration of the substitution pattern on the phenyl ring is a logical first step. This includes shifting the positions of the methoxy (B1213986) groups, replacing them with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halo, nitro groups), or introducing additional substituents to probe steric and electronic effects.
Derivatization at the Tetrazole Ring: While the parent compound is a 1H-tetrazole, the synthesis of hybrid molecules by linking other heterocyclic systems to the tetrazole ring could yield compounds with novel biological activities. isfcppharmaspire.commdpi.com For instance, creating conjugates with pyrazoles, isoxazoles, or pyrimidines could lead to hybrid molecules with enhanced potency or dual-targeting capabilities. mdpi.comchalcogen.ro
Introduction of Spacers and Linkers: Incorporating flexible or rigid linkers between the trimethoxyphenyl moiety and the tetrazole ring could modulate the compound's conformational flexibility and its ability to interact with biological targets. The tetrazole ring itself can serve as an attractive linker to combine different pharmacophores. chemistryjournals.net
The synthesis of these new derivatives will likely build upon established and emerging methodologies in heterocyclic chemistry. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, are particularly promising for rapidly generating libraries of analogues. beilstein-journals.org
Table 1: Potential Strategies for Analogue Design
| Modification Site | Strategy | Rationale |
|---|---|---|
| Phenyl Ring | Vary substituents (position, electronics) | Modulate electronic properties, solubility, and target interactions. |
| Tetrazole Ring | Hybridization with other heterocycles | Create dual-action agents or novel pharmacophores. isfcppharmaspire.commdpi.com |
Deeper Mechanistic Understanding of its Chemical and Molecular Interactions
A fundamental understanding of how this compound interacts with its environment at a molecular level is crucial for rational design. Future research will increasingly focus on elucidating these mechanisms. The tetrazole ring is capable of participating in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and coordination bonds, which are key to its biological activity. chemistryjournals.net
Molecular docking and simulation studies will be indispensable tools. These computational methods can predict the binding modes of the compound and its analogues within the active sites of enzymes or receptors. nih.govresearchgate.net For example, docking studies on similar tetrazole derivatives have been used to understand interactions with targets like DNA gyrase and to predict anti-inflammatory activity. isfcppharmaspire.comnih.gov Such studies can reveal key interactions, such as hydrogen bonding between the tetrazole nitrogens and amino acid residues, or hydrophobic interactions involving the trimethoxyphenyl ring. nih.govnih.gov
Furthermore, experimental biophysical techniques will be essential for validating computational predictions. Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity and thermodynamics, offering a more complete picture of the molecular recognition process.
Exploration of Unconventional Synthetic Pathways
While traditional synthetic methods for tetrazoles, such as the [3+2] cycloaddition of nitriles with azides, are well-established, future research will likely explore more innovative and sustainable synthetic routes. researchgate.netscielo.br The goal is to develop pathways that are more efficient, safer, and environmentally benign.
Emerging areas of exploration include:
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety (especially when using azides), better heat and mass transfer, and the potential for automation and scale-up.
Photocatalysis and Electrochemistry: These methods can enable novel transformations under mild conditions, potentially avoiding the need for harsh reagents or high temperatures. Photochemical routes, for instance, have been investigated for the synthesis and decomposition of other tetrazole derivatives. mdpi.com
Ultrasonication: Ultrasound-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of some tetrazole derivatives, representing a green chemistry approach. nih.gov
Novel Building Blocks: A recent strategy involves using diversely protected tetrazole aldehydes as versatile building blocks, which can then be incorporated into various multicomponent reactions to create complex, drug-like molecules. beilstein-journals.org This moves beyond the typical late-stage formation of the tetrazole ring from a nitrile precursor. beilstein-journals.org
These unconventional methods could provide access to novel analogues that are difficult to synthesize using traditional techniques and align with the growing demand for greener chemical processes.
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
To fully understand the reactivity and mechanism of action of this compound and its derivatives, it is necessary to study not just the stable ground states but also transient intermediates and dynamic processes. While standard techniques like NMR and mass spectrometry are essential for structural confirmation, more advanced methods are needed to capture fleeting chemical species. nih.govmedipol.edu.tr
Future research will benefit from the application of:
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy can monitor the formation and decay of short-lived intermediates in photochemical or chemical reactions, providing critical mechanistic insights.
Computational Chemistry: High-level theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model reaction pathways, predict the structures of transition states and intermediates, and interpret experimental spectroscopic data. mdpi.com Such computational studies have been used to elucidate the photodegradation mechanisms of related tetrazole compounds. mdpi.com
Advanced NMR Techniques: Two-dimensional NMR experiments and techniques for studying chemical exchange can provide detailed information about conformational dynamics and intermolecular interactions in solution.
By combining these advanced experimental and computational tools, researchers can build a comprehensive, time-resolved picture of the chemical and physical processes involving this molecular scaffold.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical and drug discovery. researchgate.netnih.gov For this compound, these computational approaches offer powerful tools for accelerating the design-synthesis-test cycle.
Key applications of AI and ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data from tetrazole derivatives to build quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity, physical properties, or toxicity of newly designed, virtual analogues, allowing researchers to prioritize the most promising candidates for synthesis. nih.govresearchgate.net
De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules. youtube.com By providing the model with a desired set of properties, it can generate novel structures based on the this compound scaffold that are optimized for a specific target.
Synthesis Prediction: AI tools can analyze the structure of a target analogue and retrospectively suggest the most efficient synthetic pathways, potentially identifying unconventional routes that a human chemist might overlook.
Q & A
What are the common synthetic routes for preparing 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole and its derivatives?
Basic
The compound is typically synthesized via cycloaddition or substitution reactions. For example, this compound (7c) is obtained by reacting 3,4,5-trimethoxyphenylacetonitrile with sodium azide and ammonium chloride in DMF under reflux, yielding >95% as a gray solid . Bromination at the 5-position (to form 8c) employs N-bromosuccinimide in DCM, followed by purification via silica chromatography (24% yield) . For 1,5-disubstituted derivatives, Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst achieves yields of 49–56% .
How can regioselectivity challenges in the arylation of 5-bromo-1-(3,4,5-trimethoxyphenyl)-1H-tetrazole be addressed?
Advanced
Regioselective arylation requires careful optimization of catalysts and reaction conditions. Direct arylation of 7c with aryl iodides using CuI/Cs₂CO₃ in DMF at 120°C enables coupling at the tetrazole’s 5-position . For Suzuki couplings, Pd(PPh₃)₄ in toluene/ethanol with Na₂CO₃ enhances selectivity for 1,5-disubstituted products. Low yields (e.g., 24% for 8c) may arise from steric hindrance; substituting electron-deficient boronic acids or microwave-assisted heating can improve efficiency .
What spectroscopic techniques are critical for characterizing this compound derivatives?
Basic
¹H NMR is essential for confirming substituent positions. For 7c, the singlet at δ 8.96 ppm corresponds to the tetrazole proton, while methoxy groups appear as singlets at δ 3.89–3.93 ppm . Mass spectrometry (HRMS) validates molecular weights (e.g., C₁₉H₂₀N₄O₃S for benzo[b]thiophene derivatives ). IR spectroscopy identifies functional groups like C=N (∼1600 cm⁻¹) and N-H stretches (∼3400 cm⁻¹) .
What role does the SHELX software suite play in determining the crystal structures of tetrazole-based compounds?
Advanced
SHELXL refines crystal structures by modeling atomic positions, thermal parameters, and hydrogen bonding. For example, in (Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (II), SHELXL resolved monoclinic symmetry (space group P2₁/c) and hydrogen-bonded chains (N–H⋯N interactions) with R-factor 0.034 . SHELXPRO interfaces with X-ray diffraction data to calculate dihedral angles (e.g., 60.94° between tetrazole and benzothiophene rings), critical for analyzing molecular conformations .
How do different substituents on the tetrazole ring affect the physical properties of the compound?
Basic
Substituents alter melting points and solubility. For 1,5-disubstituted derivatives, electron-withdrawing groups (e.g., -Cl in 4j) increase melting points (175–177°C vs. 135–136°C for 4h) due to enhanced intermolecular interactions . Bulky aryl groups (e.g., 4-ethoxy in 4l) reduce solubility in nonpolar solvents, necessitating polar aprotic solvents like DCM for purification .
How can hydrogen bonding patterns in tetrazole derivatives inform their molecular packing and stability?
Advanced
Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) in tetrazole derivatives stabilize crystal lattices. For example, compound (I) forms chains parallel to the b-axis via tetrazole–methanol interactions, while (II) exhibits chains along the a-axis . These interactions influence thermal stability; derivatives with stronger H-bonding networks (e.g., 4i) show higher decomposition temperatures (>250°C) .
What are the typical yields and purification methods for 1,5-disubstituted tetrazole derivatives?
Basic
Yields range from 24% (brominated intermediates) to 56% (Suzuki couplings) . Purification involves silica chromatography with ethyl acetate/petroleum ether (3:7 for 8c) or recrystallization from methanol/water. Flash chromatography (hexane:ethyl acetate) resolves regioisomers in 1,5-disubstituted products .
What strategies optimize the catalytic efficiency in cross-coupling reactions involving tetrazole derivatives?
Advanced
Catalyst loading and ligand choice are critical. Pd(PPh₃)₄ (5 mol%) in toluene/ethanol maximizes Suzuki coupling efficiency . For direct arylations, CuI/Cs₂CO₃ (1:1.1 ratio) minimizes homo-coupling byproducts. Microwave-assisted synthesis (120°C, 18 h) reduces reaction times by 50% compared to conventional heating .
How is NMR data interpreted to confirm the structure of this compound?
Basic
¹H NMR distinguishes substituents: the 3,4,5-trimethoxyphenyl group shows three singlets (δ 3.89–3.93 ppm) for methoxy protons. The tetrazole proton appears as a singlet (δ 8.96 ppm) in CDCl₃, while coupling with adjacent carbons in ¹³C NMR confirms regiochemistry (C-5 at δ 144 ppm) .
How do dihedral angles between aromatic rings in tetrazole derivatives influence their biological activity?
Advanced
Dihedral angles affect π-π stacking and binding to biological targets. In (Z)-5-[2-(benzo[b]thiophen-3-yl)-ethenyl]tetrazole (II), a dihedral angle of 84.47° between trimethoxyphenyl and benzothiophene rings optimizes interactions with tubulin, mimicking combretastatin A-4’s anticancer activity . Derivatives with angles <60° exhibit reduced potency due to steric clashes in hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
